AP-238 (hydrochloride)
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Overview
Description
AP-238 (hydrochloride) is a synthetic opioid designer drug that is structurally related to compounds such as azaprocin and bucinnazine. It has a potency comparable to morphine and was first discovered in Italy in the 1960s. it was never marketed and only appeared on the illicit market around 2020. The compound has been detected in various countries, including Slovenia and the USA .
Preparation Methods
The synthesis of AP-238 (hydrochloride) involves the reaction of 1-(2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl)-1-propanone with hydrochloric acid to form the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the piperazine core: The starting material, 2,6-dimethylpiperazine, is reacted with cinnamyl chloride to form the intermediate compound.
Acylation: The intermediate is then acylated with propionyl chloride to form the final product, 1-(2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl)-1-propanone.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
AP-238 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the piperazine ring or the phenyl group.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated and reduced derivatives of AP-238 (hydrochloride) .
Scientific Research Applications
AP-238 (hydrochloride) is primarily used in scientific research and forensic applications. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential analgesic properties and its pharmacokinetic profile.
Mechanism of Action
AP-238 (hydrochloride) exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic effects. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
AP-238 (hydrochloride) is similar to other cinnamylpiperazine opioids such as 2-methyl AP-237 and para-methyl AP-237. Compared to these compounds, AP-238 (hydrochloride) has a higher potency, with an EC50 value of 248 nM. it has lower efficacy compared to fentanyl and other novel synthetic opioids .
Similar Compounds
- 2-methyl AP-237
- para-methyl AP-237
- Azaprocin
- Bucinnazine
AP-238 (hydrochloride) stands out due to its unique structural features and its potency as an opioid agonist.
Properties
Molecular Formula |
C18H27ClN2O |
---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+; |
InChI Key |
MKVRJEWKXNVTIF-YGCVIUNWSA-N |
Isomeric SMILES |
CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C.Cl |
Canonical SMILES |
CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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